molecular formula C5H9Cl2N3 B13010389 Pyridine-2,4-diamine Dihydrochloride

Pyridine-2,4-diamine Dihydrochloride

Cat. No.: B13010389
M. Wt: 182.05 g/mol
InChI Key: QPRADDRNEBKLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-2,4-diamine Dihydrochloride is a chemical compound with the molecular formula C5H7N3·2HCl. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2,4-diamine Dihydrochloride can be synthesized through several methods. One common approach involves the reduction of 2,4-dinitropyridine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). The resulting 2,4-diaminopyridine is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,4-diamine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridine-2,4-diamine Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine-2,4-diamine Dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to interact with cholinesterase inhibitors, enhancing their efficacy in restoring muscle contraction. The compound’s amino groups allow it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity .

Comparison with Similar Compounds

Uniqueness: Pyridine-2,4-diamine Dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable salts with hydrochloric acid enhances its solubility and stability, making it a valuable compound in various applications .

Properties

Molecular Formula

C5H9Cl2N3

Molecular Weight

182.05 g/mol

IUPAC Name

pyridine-2,4-diamine;dihydrochloride

InChI

InChI=1S/C5H7N3.2ClH/c6-4-1-2-8-5(7)3-4;;/h1-3H,(H4,6,7,8);2*1H

InChI Key

QPRADDRNEBKLSP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.